molecular formula C12H8N2O2 B1605165 4-Nitro-9H-carbazole CAS No. 57905-76-7

4-Nitro-9H-carbazole

Cat. No.: B1605165
CAS No.: 57905-76-7
M. Wt: 212.2 g/mol
InChI Key: MQVWPHWBMNOCAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-9H-carbazole typically involves the nitration of 9H-carbazole. One common method is the reaction of 9H-carbazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Amino-9H-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized carbazole derivatives.

Scientific Research Applications

4-Nitro-9H-carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nitro-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

4-Nitro-9H-carbazole can be compared with other nitro-substituted carbazole derivatives and related compounds:

Properties

IUPAC Name

4-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVWPHWBMNOCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206625
Record name 4-Nitrocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57905-76-7
Record name 4-Nitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057905767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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